3-amino-N-ethyl-N-phenylbenzamide is an organic compound characterized by its amine and amide functional groups. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. It belongs to the class of substituted benzamides, which are known for their diverse biological activities.
The compound can be synthesized through various chemical reactions involving starting materials such as benzoyl chloride and ethylaniline. Its synthesis often requires specific reagents and conditions to achieve desired yields and purities.
3-amino-N-ethyl-N-phenylbenzamide is classified as a substituted benzamide. It contains an amino group (-NH2) and an ethyl phenyl group, making it a member of the broader category of aromatic amines.
The synthesis of 3-amino-N-ethyl-N-phenylbenzamide typically involves the following steps:
3-amino-N-ethyl-N-phenylbenzamide can undergo several types of chemical reactions:
The mechanism of action for 3-amino-N-ethyl-N-phenylbenzamide involves its interaction with specific biological targets:
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are commonly used to characterize the purity and structure of this compound.
3-amino-N-ethyl-N-phenylbenzamide has several scientific uses:
Benzamide derivatives represent a cornerstone of rational drug design, characterized by their synthetic versatility and capacity for targeted molecular interactions. These compounds feature a benzene ring conjugated to a carboxamide group (–C(O)NH–), enabling hydrogen bonding, dipole interactions, and π-stacking with biological targets. The structural plasticity of the benzamide core allows for strategic substitutions at the N-position, aromatic ring, and meta-, ortho-, or para-positions, facilitating fine-tuning of pharmacokinetic and pharmacodynamic properties. Within this chemical class, N-ethyl-N-phenyl substituted benzamides have emerged as privileged scaffolds due to their balanced lipophilicity, metabolic stability, and conformational flexibility. The introduction of amino groups further enhances their bioactivity by enabling salt formation, hydrogen bond donation, and participation in charge-transfer complexes, making them indispensable in neurological and antimicrobial drug discovery pipelines [6].
N-substituted benzamides demonstrate exceptional structural diversity, enabling precise modulation of biological activity through steric and electronic effects:
Table 1: Key Chemical Properties of 3-Amino-N-ethyl-N-phenylbenzamide
Property | Value | Experimental Conditions |
---|---|---|
CAS Registry Number | 875837-45-9 | Verified |
Molecular Formula | C₁₅H₁₆N₂O | High-resolution MS |
Molecular Weight | 240.30 g/mol | Calculated |
Predicted pKa | 3.39 ± 0.10 | Protonation site: amino group |
Boiling Point | 431.4 ± 37.0 °C | Predicted |
Density | 1.168 ± 0.06 g/cm³ | Predicted |
The synergistic interplay between ethyl and phenyl substituents on the benzamide nitrogen creates a pharmacophore with unique physicochemical and target engagement properties:
Table 2: Impact of N-Substituents on Benzamide Bioactivity
Substituent Pattern | Target Engagement | Therapeutic Application | Key Advantage |
---|---|---|---|
N-ethyl | Sodium channel blockade | Anticonvulsants [6] | Enhanced brain penetration |
N-phenyl | DNA minor groove binding | Antiprotozoal agents [9] | AT-sequence specificity |
N-ethyl/N-phenyl | Dual kinase/DNA binding | Multitarget therapies | Balanced affinity/selectivity |
The strategic incorporation of a 3-amino group transforms this scaffold into a multifunctional pharmacophore with dual therapeutic applications:
Table 3: Therapeutic Applications of 3-Amino-N-ethyl-N-phenylbenzamide Derivatives
Therapeutic Area | Molecular Target | Lead Compound Activity | Mechanistic Insight |
---|---|---|---|
Anticonvulsants | Neuronal sodium channels | MES ED₅₀ = 8.8–9.5 mg/kg [6] | Use-dependent channel blockade |
Antitrypanosomal agents | Kinetoplast DNA (kDNA) | EC₅₀ = 0.83 μM (T. brucei) [9] | Minor groove binding & disruption |
Kinase inhibitors | BCR-ABL fusion protein | IC₅₀ = 240 nM (in silico) | ATP-competitive inhibition |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1